molecular formula C16H14BrNO3 B5526439 3-(1,3-benzodioxol-5-ylmethyl)-6-bromo-3,4-dihydro-2H-1,3-benzoxazine

3-(1,3-benzodioxol-5-ylmethyl)-6-bromo-3,4-dihydro-2H-1,3-benzoxazine

Cat. No. B5526439
M. Wt: 348.19 g/mol
InChI Key: QIQQYXPNSLLROK-UHFFFAOYSA-N
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Description

The compound “3-(1,3-benzodioxol-5-ylmethyl)-6-bromo-3,4-dihydro-2H-1,3-benzoxazine” is a benzoxazine derivative, a class of compounds known for their utility in producing functional polymers and materials for optoelectronic applications. The structure and properties of these compounds are significant in various fields such as material science, medicinal chemistry, and organic synthesis.

Synthesis Analysis

The synthesis of benzoxazine derivatives, including the one , often involves the condensation of 2-hydroxyphenols with amines and aldehydes or ketones, sometimes employing catalysts or specific conditions to promote ring closure and achieve high yields. Notably, a synthesis method for benzoxazine derivatives through tandem oxidative aminocarbonylation of triple bonds in the presence of palladium catalysts has been described, showcasing the versatility and efficiency of modern synthetic routes (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the presence of a 3,4-dihydro-2H-1,3-benzoxazine core, often substituted with various functional groups that impart distinct chemical and physical properties. X-ray diffraction analysis is a common method used to unequivocally determine the configuration of these molecules, revealing insights into their stereochemistry and conformation (Hwang et al., 2006).

Scientific Research Applications

Synthesis and Microbiological Activity

  • A study by Dabholkar & Ravi (2010) involved synthesizing novel spiro heterocycles containing a triazine nucleus, which showed inhibitory action against both gram-positive and gram-negative microorganisms (Dabholkar & Ravi, 2010).

Benzoxazine Derivatives and Biological Activity

  • Rudyanto et al. (2014) synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol to study their biological activity. These compounds demonstrated toxicity in the brine shrimp lethality test, indicating potential bioactivity (Rudyanto et al., 2014).

Antimycobacterial Activity of Benzoxazine Derivatives

  • Research by Waisser et al. (2010) found that new 3-benzyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and related compounds showed significant in vitro antimycobacterial activity, more active than isonicotinhydrazide (INH) in some cases (Waisser et al., 2010).

Herbicidal Activity of Benzoxazinone Derivatives

  • A study by Huang et al. (2009) on isoindolinedione substituted benzoxazinone derivatives found that these compounds exhibited effective herbicidal activities, with certain compounds showing more than 80% control against various weeds (Huang et al., 2009).

Novel Benzoxazine Derivatives for Functional Polymers

  • Wattanathana et al. (2021) reported the synthesis of a novel benzoxazine monomer for use in functional polymers and optoelectronic materials. The study included an analysis of its crystal structure and photophysical properties (Wattanathana et al., 2021).

Synthesis Methods for Benzoxazine Derivatives

  • Research by Sharifi et al. (2014) developed an efficient and environmentally benign method for synthesizing 2H-1,4-benzoxazines, which are significant in various biological and synthetic applications (Sharifi et al., 2014).

Antirheumatic Properties of Methotrexate Derivatives

  • Matsuoka et al. (1997) synthesized novel methotrexate derivatives bearing dihydro-2H-1,4-benzoxazine, which showed promising in vitro and in vivo antiarthritic activities (Matsuoka et al., 1997).

Future Directions

While specific future directions for this compound are not available, similar compounds have been suggested as templates for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2,4-dihydro-1,3-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c17-13-2-4-14-12(6-13)8-18(9-19-14)7-11-1-3-15-16(5-11)21-10-20-15/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQQYXPNSLLROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCN1CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-ylmethyl)-6-bromo-3,4-dihydro-2H-1,3-benzoxazine

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